molecular formula C8H13N3O B13102528 (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine

Cat. No.: B13102528
M. Wt: 167.21 g/mol
InChI Key: VLNUJAJVKFNFGS-UHFFFAOYSA-N
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Description

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C8H13N3O This compound is characterized by a pyridazine ring substituted with methoxy, dimethyl, and methanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.

    Substitution Reactions: Methoxy and dimethyl groups are introduced to the pyridazine ring through substitution reactions using suitable reagents.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridazine ring.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the pyridazine ring can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    (3-Methoxypyridin-2-yl)methanamine: Another similar compound with a methoxy group on the pyridine ring.

Uniqueness

(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is unique due to the specific arrangement of its functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(3-methoxy-5,6-dimethylpyridazin-4-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-5-6(2)10-11-8(12-3)7(5)4-9/h4,9H2,1-3H3

InChI Key

VLNUJAJVKFNFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1CN)OC)C

Origin of Product

United States

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